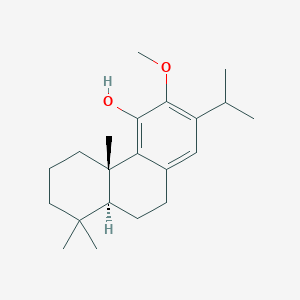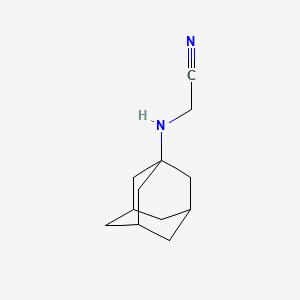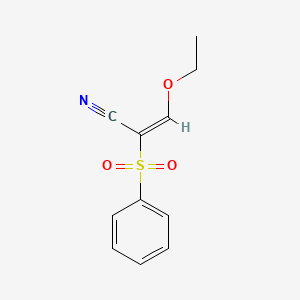
2,3-Dimethyl-2H-indazol-4-amine
Vue d'ensemble
Description
2,3-Dimethyl-2H-indazol-4-amine is a pharmaceutical intermediate . It is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An efficient synthesis of 2H-indazole derivatives involves a one-pot three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper (I) oxide nanoparticles .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-2H-indazol-4-amine is C9H11N3 . The InChI code is 1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethyl-2H-indazol-4-amine include a molecular weight of 161.21 , a density of 1.2±0.1 g/cm3, a boiling point of 366.9±22.0 °C at 760 mmHg, and a flash point of 175.7±22.3 °C .Applications De Recherche Scientifique
Antimicrobial Properties
Indazoles, including 2,3-dimethyl-2H-indazol-4-amine, have been studied for their antimicrobial activities. In particular, some derivatives exhibit moderate-to-high activity against various bacterial strains, such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . Further research could explore its potential as an antimicrobial agent.
Medicinal Chemistry and Drug Development
Indazoles serve as essential heterocyclic moieties in drug discovery. Researchers have investigated their therapeutic potential, including 2,3-dimethyl-2H-indazol-4-amine. This compound could be a starting material for synthesizing novel drugs or optimizing existing ones .
Solid-State Diffuse Reflectance Spectroscopy
2,3-Dimethyl-2H-indazol-4-amine has been used in method development for quantitative analysis. For instance, it plays a role in the commercial synthesis of pazopanib hydrochloride, an anticancer drug. Solid-state diffuse reflectance spectroscopy is a technique employed to study its properties .
Photophysical Properties and Sensing Applications
Indazoles often exhibit interesting photophysical properties due to their aromatic nature. Researchers have explored their potential as fluorescent probes and sensors. Investigating the fluorescence behavior of 2,3-dimethyl-2H-indazol-4-amine could lead to applications in sensing and imaging .
Materials Science and Organic Electronics
Heterocyclic compounds like indazoles find applications in materials science. They can serve as building blocks for organic semiconductors, light-emitting materials, and conductive polymers. Exploring the electronic properties of 2,3-dimethyl-2H-indazol-4-amine may contribute to advancements in organic electronics .
Coordination Chemistry and Metal Complexes
Indazoles can coordinate with metal ions to form stable complexes. Investigating the coordination behavior of 2,3-dimethyl-2H-indazol-4-amine with transition metals could lead to the design of new catalysts, luminescent materials, or bioinorganic systems .
Mécanisme D'action
Target of Action
It is known that indazole derivatives, which include 2,3-dimethyl-2h-indazol-4-amine, possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The specific interactions and resulting changes would depend on the particular derivative and its functional groups.
Biochemical Pathways
Indazole derivatives are known to have a broad range of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 16121 . These properties could influence its bioavailability.
Result of Action
Indazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could influence its stability.
Safety and Hazards
The safety information for 2,3-Dimethyl-2H-indazol-4-amine indicates that it is harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Indazole-containing derivatives, such as 2,3-Dimethyl-2H-indazol-4-amine, represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry . The future directions in this field may involve the development of new synthetic methods and the exploration of their diverse biological activities.
Propriétés
IUPAC Name |
2,3-dimethylindazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFDCAKXLJVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)




![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)







